1,4-Bis(iodomethyl)benzene
CAS No.: 30362-89-1
Cat. No.: VC1969175
Molecular Formula: C8H8I2
Molecular Weight: 357.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30362-89-1 |
|---|---|
| Molecular Formula | C8H8I2 |
| Molecular Weight | 357.96 g/mol |
| IUPAC Name | 1,4-bis(iodomethyl)benzene |
| Standard InChI | InChI=1S/C8H8I2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 |
| Standard InChI Key | RJZCPVOAAXABEZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CI)CI |
| Canonical SMILES | C1=CC(=CC=C1CI)CI |
Introduction
Physical and Chemical Properties
1,4-Bis(iodomethyl)benzene possesses distinct physical and chemical characteristics that contribute to its usefulness in chemical applications. The compound's structure features a benzene ring with two iodomethyl (CH₂I) groups positioned at the 1,4-positions, creating a symmetrical molecule with reactive functionalities.
Basic Physical Properties
The following table summarizes the key physical and chemical properties of 1,4-bis(iodomethyl)benzene:
| Property | Value |
|---|---|
| IUPAC Name | 1,4-bis(iodomethyl)benzene |
| CAS Number | 30362-89-1 |
| Molecular Formula | C₈H₈I₂ |
| Molecular Weight | 357.96 g/mol |
| Physical Appearance | Colorless solid |
| Density | 2.241 g/cm³ |
| Boiling Point | 325.5°C at 760 mmHg |
| Flash Point | 162.6°C |
| LogP | 3.55660 |
| Index of Refraction | 1.704 |
The relatively high molecular weight of 1,4-bis(iodomethyl)benzene contributes to its elevated boiling and melting points compared to non-halogenated analogs. The LogP value of 3.55660 indicates a moderate lipophilicity, suggesting favorable interactions with non-polar environments .
Structural Features
The molecular structure of 1,4-bis(iodomethyl)benzene is characterized by the symmetrical attachment of iodomethyl groups to a benzene ring. Crystal structure analyses have shown that the C—I bonds point away from opposite faces of the benzene ring, with C—C—I planes nearly orthogonal to the ring plane. This arrangement influences the compound's reactivity, particularly in nucleophilic substitution reactions where the iodine atoms serve as excellent leaving groups .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1,4-bis(iodomethyl)benzene, with the most common involving a metathesis reaction from its dibromo analogue.
Metathesis from Dibromo Analogue
The primary method for synthesizing 1,4-bis(iodomethyl)benzene involves a halogen exchange reaction using 1,4-bis(bromomethyl)benzene as the starting material:
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The appropriate bis(bromomethyl)benzene (1.32 g, 5 mmol) is refluxed for 7 hours with sodium iodide (2.25 g, 15 mmol) in acetone (25 ml).
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The solution is allowed to cool overnight, during which crystals develop.
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The crystals are gently rinsed with water to remove sodium bromide and air-dried.
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For high-quality crystals suitable for X-ray analysis, the product can be recrystallized a second time from acetone .
This metathesis reaction proceeds efficiently due to the differential solubility of sodium bromide and sodium iodide in acetone. The lower solubility of sodium bromide drives the equilibrium toward the formation of the diiodo product.
Confirmation of Product
Product confirmation can be achieved through several analytical techniques:
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Microanalysis
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Mass spectroscopy
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¹³C NMR spectroscopy, which shows distinct signals for the diiodo compound compared to its dibromo precursor
Crystal Structure Analysis
The crystal structure of 1,4-bis(iodomethyl)benzene has been thoroughly investigated using X-ray crystallography, providing valuable insights into molecular packing and intermolecular interactions.
Crystallographic Parameters
The following table presents the key crystallographic parameters for 1,4-bis(iodomethyl)benzene:
| Parameter | Value |
|---|---|
| Crystal System | Centrosymmetric |
| C1—C3ⁱ Bond Length | 1.396(2) Å |
| C1—C2 Bond Length | 1.401(2) Å |
| C1—C4 Bond Length | 1.489(2) Å |
| C4—I1 Bond Length | 2.1907(15) Å |
| C3ⁱ—C1—C2 Angle | 118.88(13)° |
| C1—C4—I1 Angle | 111.52(10)° |
These structural parameters are consistent with those expected for aromatic compounds bearing halomethyl substituents .
Crystal Packing and Intermolecular Interactions
The crystal structure of 1,4-bis(iodomethyl)benzene exhibits several notable features regarding molecular packing and intermolecular interactions:
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C-H⋯I Hydrogen Bonding: Weak C-H⋯I interactions link the molecules into stacks along the b-axis of the crystal lattice.
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I⋯I Halogen Bonding: The structure is further stabilized by short I⋯I contacts measuring 3.8433(2) Å, forming undulating sheets in the (101) plane .
These non-covalent interactions play crucial roles in determining the physical properties of the compound and have implications for crystal engineering applications.
Chemical Reactivity
1,4-Bis(iodomethyl)benzene exhibits versatile reactivity patterns due to its reactive iodomethyl groups, making it valuable in organic synthesis.
Types of Reactions
The compound undergoes various chemical transformations, including:
Substitution Reactions
Applications in Scientific Research
1,4-Bis(iodomethyl)benzene has found applications in various areas of scientific research due to its unique properties and reactivity.
Polymer Science
Dihalo-p-xylenes, including 1,4-bis(iodomethyl)benzene, are extensively used in polymer science. They serve as monomers or cross-linking agents in the synthesis of various polymers with specialized properties .
Supramolecular Chemistry and Crystal Engineering
The compound's ability to participate in halogen bonding, particularly I⋯I interactions, makes it valuable in supramolecular chemistry and crystal engineering. These interactions can be exploited to design and construct supramolecular assemblies with defined structures and properties.
Photophysical Properties and Chromophore Aggregation
Research has investigated the role of 1,4-bis(iodomethyl)benzene in chromophore aggregation and photophysical properties. The compound's ability to form well-defined structures through intermolecular interactions makes it useful for studying the relationship between molecular arrangement and photophysical behavior.
Porous Organic Polymers and Iodine Capture
1,4-Bis(iodomethyl)benzene has been used in developing carbazole-based porous organic polymers for efficient iodine vapor adsorption. These materials have potential applications in environmental remediation, particularly for capturing radioactive iodine isotopes.
Nanocrystal Preparation and Optoelectronic Applications
The compound has been utilized in preparing nanocrystals for potential optoelectronic device applications. Its ability to form well-defined crystal structures and participate in specific intermolecular interactions makes it valuable for controlling the morphology and properties of nanomaterials.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds provides context for understanding the unique properties of 1,4-bis(iodomethyl)benzene.
Comparison with Isomeric Compounds
The following table compares 1,4-bis(iodomethyl)benzene with its isomeric counterparts:
| Compound | Substitution Pattern | Key Structural Features | Crystal Packing Features |
|---|---|---|---|
| 1,4-Bis(iodomethyl)benzene | Para (1,4) | Iodomethyl groups at opposite ends of benzene ring | C-H⋯I interactions and I⋯I contacts (3.8433 Å) |
| 1,2-Bis(iodomethyl)benzene | Ortho (1,2) | Lies about a crystallographic twofold axis | C-H⋯I hydrogen bonds and weak π–π stacking interactions |
| 1,3-Bis(iodomethyl)benzene | Meta (1,3) | Asymmetric arrangement of iodomethyl groups | C-H⋯I hydrogen bonds, type II I⋯I halogen bonds (3.8662 Å), and C-H⋯π contacts |
The different substitution patterns in these isomers result in distinct molecular geometries and packing arrangements in the crystal lattice. These differences influence their physical properties and reactivity patterns .
Comparison with Analogous Halomethyl Compounds
Comparing 1,4-bis(iodomethyl)benzene with analogous compounds containing different halogen atoms reveals important structure-property relationships:
| Compound | Halogen | Key Properties | Applications |
|---|---|---|---|
| 1,4-Bis(iodomethyl)benzene | Iodine | Higher reactivity in nucleophilic substitutions, stronger halogen bonding | Supramolecular chemistry, organic synthesis |
| 1,4-Bis(bromomethyl)benzene | Bromine | Intermediate reactivity, precursor for diiodo compound | Polymer synthesis, organic chemistry |
| 1,4-Bis(chloromethyl)benzene | Chlorine | Lower reactivity, more stable than iodo and bromo analogues | Polymer crosslinking, intermediate for various organic syntheses |
The reactivity of these compounds follows the order I > Br > Cl, reflecting the leaving group ability of the halogen atoms. Similarly, the strength of halogen bonding interactions follows the same order, influencing crystal packing and supramolecular properties .
Synthetic Applications
1,4-Bis(iodomethyl)benzene serves as a valuable building block in the synthesis of various organic compounds and materials.
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